4-Ethylphenyl acetate

Description

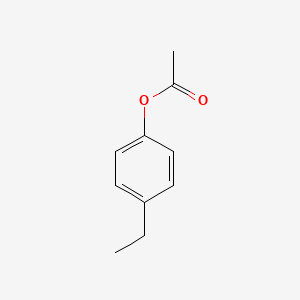

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMYMLIUCWWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863131 | |

| Record name | Phenol, 4-ethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-23-6 | |

| Record name | 4-Ethylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3245-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-ethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8A85YM2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylphenyl Acetate (CAS 3245-23-6) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-ethylphenyl acetate, a versatile aromatic ester with significant potential as a chemical intermediate in various research and development applications, including pharmaceutical synthesis. We will delve into its chemical and physical properties, detailed synthesis and characterization protocols, reactivity, and safety considerations, with a particular focus on its relevance to drug discovery and development.

Core Characteristics and Physicochemical Properties

This compound, also known as p-ethylphenyl acetate, is an organic compound classified as an aromatic ester.[1] It is structurally characterized by an ethyl group at the para position of a phenyl ring, which is esterified with acetic acid.[1] This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1]

Key physicochemical data are summarized in the table below for quick reference. This information is critical for experimental design, particularly for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 3245-23-6 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 226 °C | [3] |

| Flash Point | 91 °C | [3] |

| Density (20/20) | 1.03 g/mL | [3] |

| Refractive Index | 1.49 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Purification: A Validated Laboratory Protocol

The most common and efficient method for the synthesis of this compound is the esterification of 4-ethylphenol with an acetylating agent. Acetic anhydride is a frequently used reagent for this transformation due to its high reactivity and the straightforward nature of the reaction. The underlying principle of this synthesis is the nucleophilic acyl substitution, where the hydroxyl group of 4-ethylphenol attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of the ester and acetic acid as a byproduct.

Caption: Synthesis of this compound via Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful synthesis can be confirmed by the analytical characterization methods detailed in the subsequent section.

Materials:

-

4-Ethylphenol

-

Acetic Anhydride

-

Pyridine (catalyst)

-

Diethyl ether (or other suitable organic solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.

-

Addition of Reagents: Add pyridine (0.1 eq) to the solution. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct. Slowly add acetic anhydride (1.1 eq) to the reaction mixture. The reaction is exothermic, so addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in research and drug development to confirm the identity and purity of a synthesized compound. The following data provides a benchmark for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.16 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ethyl group.

-

δ 6.97 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the acetate group.

-

δ 2.61 (q, J=7.6 Hz, 2H): Methylene protons of the ethyl group.

-

δ 2.23 (s, 3H): Methyl protons of the acetate group.

-

δ 1.21 (t, J=7.6 Hz, 3H): Methyl protons of the ethyl group.[4]

¹³C NMR (100 MHz, CDCl₃):

-

δ 169.7 (C=O): Carbonyl carbon of the acetate group.

-

δ 148.6 (Ar-C): Aromatic carbon attached to the oxygen of the acetate group.

-

δ 141.2 (Ar-C): Aromatic carbon attached to the ethyl group.

-

δ 128.9 (Ar-CH): Aromatic carbons ortho to the ethyl group.

-

δ 121.3 (Ar-CH): Aromatic carbons ortho to the acetate group.

-

δ 28.3 (CH₂): Methylene carbon of the ethyl group.

-

δ 21.1 (CH₃): Methyl carbon of the acetate group.

-

δ 15.5 (CH₃): Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and offering insights into its fragmentation pattern.

-

Electron Ionization (EI-MS):

-

m/z 164 (M⁺): Molecular ion peak.

-

m/z 122: Loss of ketene (CH₂=C=O) from the molecular ion, a characteristic fragmentation of phenyl acetates.

-

m/z 107: Further loss of a methyl group.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~1760 cm⁻¹ (strong): C=O stretching vibration of the ester group.

-

~1200 cm⁻¹ (strong): C-O stretching vibration of the ester group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Chemical Reactivity and Potential for Derivatization

Understanding the reactivity of this compound is key to its application as a chemical intermediate.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 4-ethylphenol and acetic acid. Basic hydrolysis, or saponification, is typically faster and more complete. For instance, refluxing with an excess of 20% sodium hydroxide solution can achieve complete hydrolysis within 2-3 hours.[6] This reaction is fundamental to the utility of this compound as a protected form of 4-ethylphenol in multi-step syntheses.

Caption: Hydrolysis of this compound.

-

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the ethyl and acetate groups influencing the regioselectivity of these transformations.

Applications in Drug Development: A Versatile Building Block

While this compound does not possess inherent therapeutic activity, its structure makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. The acetate group serves as a convenient protecting group for the phenolic hydroxyl, which can be deprotected under mild conditions.

A significant area of application lies in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .[7] SERMs are a class of drugs that exhibit tissue-selective estrogen receptor agonist or antagonist activity and are used in the treatment of osteoporosis and breast cancer.[8] Many SERMs, such as Raloxifene and Bazedoxifene , contain a 4-hydroxyphenyl moiety as a key structural element.[9][10]

The synthesis of these complex molecules often requires the phenolic hydroxyl group to be protected during intermediate steps to prevent unwanted side reactions. This compound can serve as a readily available, protected form of 4-ethylphenol, which can be incorporated into the molecular framework of a SERM. The acetate group can then be removed in a later synthetic step to reveal the crucial hydroxyl group necessary for biological activity.

Sources

- 1. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN113816892A - Synthesis method of bazedoxifene acetate - Google Patents [patents.google.com]

- 6. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 7. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Ethylphenyl acetate (CAS RN: 3245-23-6). Intended for a scientific audience, this document delves into the essential data required for the proficient application of this compound in research and development, particularly within the pharmaceutical and fragrance sectors. The guide covers its molecular identity, physicochemical characteristics, detailed spectroscopic analysis, a representative synthesis protocol, and key safety and handling information. All data is supported by authoritative references to ensure scientific integrity.

Compound Identity and General Properties

This compound, also known as p-ethylphenyl acetate or acetic acid 4-ethylphenyl ester, is an aromatic ester.[1] It is a colorless to almost colorless liquid at room temperature.[2] This compound is recognized for its pleasant fruity and floral aroma, which has led to its primary application in the fragrance and flavor industries.[3]

Table 1: Chemical Identifiers and General Properties

| Parameter | Value | Source |

| IUPAC Name | (4-ethylphenyl) acetate | [4] |

| Synonyms | p-Ethylphenyl acetate, Acetic Acid 4-Ethylphenyl Ester, 1-Acetoxy-4-ethylbenzene | [1][4][5] |

| CAS Number | 3245-23-6 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][4][5] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| Appearance | Colorless to almost colorless liquid | [2] |

| Purity | >96.0% (GC) | [2] |

Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design and formulation.

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Source |

| Boiling Point | 226 °C | at 760 mmHg | [2] |

| Specific Gravity | 1.03 | at 20/20 °C | [2] |

| Refractive Index | 1.49 | at 20 °C | [2] |

| Flash Point | 91 °C | [2] | |

| Solubility | Soluble in ethanol (228.88 g/L) | at 25 °C | [5] |

| XLogP3-AA | 2.6 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of this compound.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

Table 3: 1H NMR Chemical Shifts for this compound (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons (d) | 7.164 |

| Aromatic Protons (d) | 6.973 |

| Methylene Protons (-CH₂-) (q) | 2.610 |

| Acetyl Protons (-COCH₃) (s) | 2.228 |

| Methyl Protons (-CH₃) (t) | 1.205 |

| Source: ChemicalBook[6] |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.

-

Major Fragments :

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. An FTIR spectrum obtained via the capillary cell (neat) technique is available for reference.[4] Key expected absorptions include:

-

C=O Stretch (Ester) : Strong absorption around 1760-1740 cm⁻¹

-

C-O Stretch (Ester) : Strong absorption in the 1300-1100 cm⁻¹ region

-

Aromatic C=C Bending : Absorptions in the 1600-1450 cm⁻¹ region

-

C-H Stretch (Aromatic and Aliphatic) : Absorptions around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Synthesis and Formulation

This compound is typically synthesized via the esterification of 4-ethylphenol. A common and straightforward method involves the reaction of 4-ethylphenol with acetic anhydride.

General Synthesis Protocol: Acetylation of 4-Ethylphenol

This protocol is based on general procedures for the acetylation of phenols.[6][7][8]

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylphenol and a stoichiometric equivalent or slight excess of acetic anhydride.[6][7][8] A catalyst, such as VOSO₄·5H₂O (1 mol%), can be added to facilitate the reaction at lower temperatures.[7]

-

Reaction Conditions : The reaction mixture is heated with stirring. The temperature can range from 70 °C (with a catalyst) to 150 °C (neat).[6][8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.[6] The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and then extracted with an organic solvent such as ethyl acetate or hexane.[6][7]

-

Purification : The combined organic layers are washed with water until neutral, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[7] If necessary, the crude product can be further purified by column chromatography.[7]

Causality Behind Experimental Choices:

-

Acetic Anhydride as Acetylating Agent : Acetic anhydride is a highly effective and readily available acetylating agent. The byproduct, acetic acid, is easily removed during the work-up.

-

Catalyst : While the reaction can proceed without a catalyst at higher temperatures, the use of a catalyst like VOSO₄·5H₂O allows for milder reaction conditions, which can be beneficial for sensitive substrates and energy efficiency.[7]

-

Aqueous Work-up and Neutralization : Quenching with water hydrolyzes any unreacted acetic anhydride. The subsequent neutralization with sodium bicarbonate removes the acetic acid byproduct by converting it to the water-soluble sodium acetate.

Applications

The primary application of this compound is in the fragrance and flavor industry .[3] Its pleasant fruity and floral aroma makes it a valuable component in perfumes, colognes, and various cosmetic products.[3] It is also used as a flavoring agent in food products to impart fruity or floral notes.[3]

In a research context, this compound is classified as a biochemical for proteomics research, although specific applications in this area are not extensively detailed in the available literature.[5] Furthermore, it serves as an intermediate in the synthesis of other, more complex aromatic compounds.[3]

Safety and Handling

This compound is classified as a combustible liquid.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Precautionary Statements :

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Wear protective gloves, eye protection, and face protection.[2]

-

Store in a well-ventilated place. Keep cool.

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Dispose of contents/container to an approved waste disposal plant.

-

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a well-characterized aromatic ester with a defined set of physical, chemical, and spectroscopic properties. Its straightforward synthesis and pleasant aromatic characteristics have solidified its role in the fragrance and flavor industries. For researchers and drug development professionals, the data compiled in this guide provides a solid foundation for its potential use as a building block in organic synthesis or as a reference standard.

References

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. Available from: [Link]

-

Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. ResearchGate. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

This compound | C10H12O2 | CID 76731. PubChem - NIH. Available from: [Link]

-

This compound. the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

This compound (CAS 3245-23-6): Odor profile, Properties, & IFRA compliance. Flavors & Fragrances. Available from: [Link]

-

This compound | C10H12O2 | CID 76731. PubChem. Available from: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. jetir.org [jetir.org]

- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound(3245-23-6) 1H NMR spectrum [chemicalbook.com]

4-Ethylphenyl acetate molecular weight and formula

Physicochemical Profiling, Synthetic Utility, and Bioanalytical Applications[1]

Executive Summary

4-Ethylphenyl acetate (CAS: 3245-23-6) is a phenolic ester widely utilized as a metabolic probe in esterase activity assays and a structural intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2][3][4][5][6] Its utility in drug development stems from its predictable hydrolysis kinetics, making it a robust model substrate for characterizing carboxyl esterase distribution in hepatic and extrahepatic tissues.

This guide provides a definitive technical profile of this compound, including high-purity synthesis protocols, spectroscopic validation, and biological application frameworks.

Part 1: Chemical Identity & Fundamental Constants

The following data represents the core physicochemical baseline for this compound. Researchers should utilize these constants for stoichiometric calculations and quality control benchmarking.

| Parameter | Value | Unit | Notes |

| IUPAC Name | This compound | - | - |

| Common Synonyms | p-Ethylphenyl acetate; Acetic acid 4-ethylphenyl ester | - | - |

| CAS Registry Number | 3245-23-6 | - | Primary identifier |

| Molecular Formula | C₁₀H₁₂O₂ | - | - |

| Molecular Weight | 164.20 | g/mol | Monoisotopic mass: 164.0837 |

| Boiling Point | 226 - 227 | °C | @ 760 mmHg |

| Density | 1.034 | g/mL | @ 25°C |

| LogP | 2.56 | - | Lipophilicity indicator |

| Refractive Index | 1.499 | Purity check |

Part 2: High-Purity Synthetic Methodology

For research applications requiring >99% purity (e.g., enzyme kinetics or mass spectrometry standards), a catalyzed acetylation of 4-ethylphenol is the preferred route. This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst to drive conversion under mild conditions.

Reaction Scheme

Experimental Protocol

Reagents:

-

4-Ethylphenol (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

DMAP (0.05 eq - Catalyst)

-

Dichloromethane (DCM) - Solvent

Step-by-Step Workflow:

-

Solubilization: Dissolve 4-ethylphenol (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under inert atmosphere (

). -

Catalyst Addition: Add Pyridine (15 mmol) and DMAP (0.5 mmol). Stir at 0°C for 10 minutes.

-

Acylation: Dropwise add Acetic Anhydride (12 mmol) to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Self-Validating Step: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by the less polar ester (

-

-

Quench & Workup: Quench with saturated

solution to neutralize excess acid. Extract with DCM ( -

Purification: Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over

and concentrate in vacuo.

Process Visualization (DOT Diagram)

Figure 1: Step-wise synthetic workflow for the DMAP-catalyzed acetylation of 4-ethylphenol.

Part 3: Analytical Characterization

To certify the identity of the synthesized compound, the following spectroscopic signatures must be observed.

1. Nuclear Magnetic Resonance (NMR)

The

| Moiety | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.18 | Doublet ( | 2H | Ortho to ethyl |

| Aromatic | 6.98 | Doublet ( | 2H | Ortho to acetate |

| Ethyl ( | 2.64 | Quartet | 2H | Benzylic methylene |

| Acetate ( | 2.28 | Singlet | 3H | Carbonyl methyl |

| Ethyl ( | 1.23 | Triplet | 3H | Terminal methyl |

2. Mass Spectrometry (GC-MS)[6][7]

-

Molecular Ion (

): m/z 164[3][4][8] -

Base Peak: m/z 107[4]

-

Mechanism: The loss of the ketene moiety (

, mass 42) from the molecular ion generates the base peak at m/z 107 (4-ethylphenol cation), confirming the phenolic ester structure.

Part 4: Biological Applications in Drug Development

This compound serves as a critical probe for Carboxylesterase (CES) activity. In drug development, it is used to assess the metabolic stability of ester-containing prodrugs.

Mechanism of Action

Mammalian carboxylesterases (specifically CES1 and CES2) hydrolyze the ester bond, releasing 4-ethylphenol. This reaction is pH-dependent and can be monitored via UV-Vis spectroscopy or HPLC.

Biological Pathway Visualization

Figure 2: Enzymatic hydrolysis pathway of this compound mediated by carboxylesterases.

Critical Control Points for Bioassays

-

Spontaneous Hydrolysis: this compound is susceptible to chemical hydrolysis at

. All enzymatic assays must include a "no-enzyme" control to subtract background hydrolysis. -

Solubility: The compound has high lipophilicity (LogP 2.56). Stock solutions should be prepared in DMSO or Ethanol before dilution into aqueous buffers.

Part 5: Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at room temperature in a tightly sealed container, away from moisture (to prevent hydrolysis).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound: Gas Chromatography and Mass Spectra.[2][6][7] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

- Satoh, T., & Hosokawa, M. (2006).Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. (Contextual grounding for esterase assays).

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound(3245-23-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | 3245-23-6 [chemicalbook.com]

- 6. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]

Definitive Guide to 4-Ethylphenyl Acetate: Synonyms, Synthesis, and Identification

[1]

Executive Summary & Critical Disambiguation[1]

In chemical sourcing and literature, This compound is frequently confused with its structural isomer, Ethyl phenylacetate .[1] This confusion arises from phonetically similar trivial names but represents two chemically distinct entities with different regulatory statuses and sensory profiles.

Immediate Action Required: Before proceeding with procurement or experimentation, verify the CAS number.[1]

-

Common Confusion: Ethyl phenylacetate (CAS 101-97-3 )[1]

Visual Disambiguation Pathway

The following logic map illustrates the structural and nomenclature divergence between these two isomers.

Figure 1: Decision tree for distinguishing this compound from its isomer based on nomenclature and registry numbers.[1]

Comprehensive Nomenclature & Identifiers

This section consolidates all valid synonyms for CAS 3245-23-6 found in chemical literature. Unlike its isomer, this compound does not carry a FEMA number, indicating it is not a primary GRAS flavor ingredient but rather a chemical intermediate or minor fermentation metabolite.[1]

Table 1: Synonym Mapping and Identifiers

| Category | Identifier / Name | Context |

| Primary ID | This compound | Preferred IUPAC-compliant name.[1] |

| CAS Registry | 3245-23-6 | The definitive unique identifier.[1] |

| Systematic | Acetic acid 4-ethylphenyl ester | Used in indexing (e.g., Chemical Abstracts).[1] |

| Positional | p-Ethylphenyl acetate | Common in organic synthesis literature.[1] |

| Positional | para-Ethylphenyl acetate | Variant of the above.[1] |

| Inverted | Phenol, 4-ethyl-, acetate | Database indexing format (PubChem, TSCA).[1] |

| Derivative | 4-Ethylphenol acetate | Highlights the parent phenol (often used in wine analysis).[1] |

| FEMA | Not Assigned | Warning: Do not use FEMA 2452 (belongs to isomer).[1] |

| PubChem CID | 76731 | National Center for Biotechnology Information ID.[1] |

Chemical Context & Applications

Occurrence in Nature & Industry

While less ubiquitous than its isomer, this compound appears in specific biochemical contexts:

-

Cocoa Fermentation: Identified as a volatile component developing during the roasting of cocoa beans, contributing to the complex aroma profile alongside pyrazines and other esters.[1][9]

-

Essential Oils: Found in the essential oil of Elaeagnus angustifolia (Russian olive) flowers.[1][10]

-

Wine Spoilage Marker (Derivative): Brettanomyces yeast produces 4-ethylphenol (4-EP), a major off-flavor (barnyard taint).[1] this compound is the acetylated derivative of this phenol.[1] In analytical chemistry, 4-EP is often derivatized to this compound to improve peak shape and volatility during Gas Chromatography (GC) analysis.[1]

Physical Properties[11]

Experimental Protocols

Synthesis Protocol: Acetylation of 4-Ethylphenol

Objective: Synthesize high-purity this compound for use as an analytical standard. Mechanism: Nucleophilic acyl substitution (Esterification).[1]

Reagents:

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol in a minimal amount of dichloromethane (DCM) if using pyridine as a catalyst, or use neat acetic anhydride if using sodium acetate.

-

Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution.

-

Catalysis: Add anhydrous pyridine (1.5 equivalents). The reaction is exothermic; cool in an ice bath if scaling up (>10g).[1]

-

Reaction: Stir at room temperature for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:[1]2) until the starting phenol spot disappears.[1]

-

Quenching: Pour the reaction mixture into ice-cold water to hydrolyze excess acetic anhydride.

-

Extraction: Extract the aqueous layer with DCM (3x).[1]

-

Washing: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove acetic acid), and finally brine.[1]

-

Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% Ethyl Acetate in Hexanes) or vacuum distillation.

Analytical Identification (GC-MS)

Objective: Confirm identity using Retention Indices (RI) and Mass Spectrometry.

GC Parameters:

-

Column: DB-5 (Non-polar) or DB-Wax (Polar).[1]

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 50°C (2 min) -> 5°C/min -> 240°C.

Data Validation Table:

| Parameter | Value | Notes |

| RI (Non-Polar) | 1213 | On DB-1 / HP-5 equivalent columns.[1] |

| RI (Polar) | 1784 | On DB-Wax / PEG equivalent columns.[1] |

| Molecular Ion (M+) | 164 m/z | Parent peak.[1] |

| Base Peak | 122 m/z | Loss of ketene (CH₂=C=O, mass 42) from acetate.[1] |

| Key Fragment | 107 m/z | Loss of methyl from the ethyl group (benzylic cleavage).[1] |

Analytical Workflow Diagram

Figure 2: Analytical workflow for confirming the identity of this compound using GC-MS data.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

NIST Chemistry WebBook. Acetic acid, 4-ethylphenyl ester. National Institute of Standards and Technology.[1][12] Available at: [Link][1]

-

The Good Scents Company. Ethyl Phenyl Acetate (Isomer Comparison). (Cited for contrast regarding FEMA 2452). Available at: [Link][1]

-

ResearchGate. Essential Oil from Flowers and Leaves of Elaeagnus Angustifolia. (Source of RI data). Available at: [Link][1]

Sources

- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 2. CAS [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-PHENYLPROPYL ACETATE | 122-72-5 [chemicalbook.com]

- 5. 3-PHENYLPROPYL ACETATE | 122-72-5 [amp.chemicalbook.com]

- 6. EUGENYL PHENYLACETATE | 10402-33-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Natural Occurrence and Phytochemical Profile of 4-Ethylphenyl Acetate: A Technical Guide

Executive Summary

4-Ethylphenyl acetate (CAS: 3245-23-6) is a phenolic ester rarely encountered as a major constitutive metabolite in the plant kingdom, making its specific occurrences highly diagnostic.[1] While common in synthetic flavor chemistry for its sweet, anisic, and honey-like notes, its natural biosynthesis is restricted to specific phylogenetically distant taxa—most notably epiphytic liverworts (Leptolejeunea spp.) and stress-induced resinous woods (Aquilaria spp., Agarwood).[1]

This technical guide synthesizes the phytochemical distribution, proposed biosynthetic pathways, and analytical protocols for the detection of this compound.[1] It is designed for researchers investigating obscure phenylpropanoid derivatives and natural product isolation.[1]

Chemical Profile and Properties

Before detailing natural sources, it is critical to establish the physicochemical baseline for identification.[1]

| Property | Specification |

| IUPAC Name | (4-Ethylphenyl) acetate |

| CAS Number | 3245-23-6 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Organoleptic Profile | Sweet, floral, honey, phenolic, slight anise nuance |

| LogP (Predicted) | ~2.6 |

| Solubility | Soluble in ethanol, diethyl ether; insoluble in water |

| Stability | Susceptible to hydrolysis in high pH aqueous environments |

Natural Occurrence and Distribution

The presence of this compound is not ubiquitous.[1] It serves as a chemotaxonomic marker or stress metabolite in the following specific biological systems.

A. Epiphytic Liverworts (Leptolejeunea spp.)[1][4]

The most significant constitutive accumulation of this compound occurs in the genus Leptolejeunea (family Lejeuneaceae).[1]

-

Species: Leptolejeunea elliptica, Leptolejeunea balansae.[1]

-

Context: These liverworts grow on the leaves of vascular plants (epiphyllous).[1] The compound contributes to the characteristic "mossy/sweet" odor of these species.[1]

-

Concentration: In L. balansae, it has been recorded at approximately 2.3% of the volatile fraction, co-occurring with high levels of p-ethyl anisole.[1]

B. Agarwood (Aquilaria spp.)[1][3][5]

In Aquilaria malaccensis and related species, this compound is a stress-induced metabolite .[1] It is not present in healthy wood but forms during the pathological production of resin (agarwood/oud) in response to fungal infection or physical wounding.[1]

-

Detection: Found in hydrodistilled essential oils (approx.[1][3] 1.1% abundance) and solvent extracts.[1][4][5][2] Its presence correlates with the fermentation-like processes occurring within the infected heartwood.[1]

C. Elaeagnus angustifolia (Russian Olive)

Trace amounts (0.40% ) have been identified in the essential oil of the flowers.[1][3] Here, it likely functions as a minor volatile attractant for pollinators, working synergistically with ethyl cinnamate.[1]

D. Thermal Processing Artifacts (Cocoa)

While not a direct plant metabolite in fresh beans, this compound is generated during the roasting of Malaysian cocoa beans.[1] It results from the thermal degradation of phenolic precursors (Maillard-related pathways), contributing to the roasted flavor profile.[1]

Biosynthetic Pathway

The biosynthesis of this compound implies a diversion from the canonical phenylpropanoid pathway.[1] The proposed mechanism involves the decarboxylation of p-coumaric acid derivatives followed by acetylation.[1]

Mechanism Description

-

Precursor: L-Phenylalanine is deaminated to p-Coumaric acid.[1]

-

Decarboxylation: p-Coumaric acid is decarboxylated (non-oxidative) to form 4-Vinylphenol.[1]

-

Reduction: 4-Vinylphenol is reduced to 4-Ethylphenol .[1]

-

Acetylation: An Acetyl-CoA dependent acyltransferase (likely an alcohol acetyltransferase, AAT) transfers an acetyl group to the phenolic hydroxyl.[1]

Pathway Visualization

Figure 1: Proposed biosynthetic route from the Shikimate pathway to this compound.[1]

Analytical Methodologies

Reliable detection requires distinguishing this compound from its isomer (2-phenylethyl acetate) and homologous series.[1]

A. Extraction Protocols

Method 1: Solid Phase Micro-Extraction (SPME) - For Headspace Analysis Best for: Living plant material (e.g., Liverworts) or rapid screening of Agarwood chips.[1]

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber.[1]

-

Equilibration: Place 1g of plant tissue in a 20mL headspace vial. Equilibrate at 40°C for 15 min.

-

Extraction: Expose fiber for 30 min at 40°C.

-

Desorption: 3 min at 250°C in GC injector (splitless mode).

Method 2: Hydrodistillation (Clevenger Type) Best for: Essential oil quantification (e.g., Elaeagnus, Aquilaria).[1]

-

Preparation: Macerate 100g of air-dried material in 1L distilled water.

-

Distillation: Reflux for 3-4 hours.

-

Collection: Collect oil, dry over anhydrous Na₂SO₄, and store at 4°C.

-

Dilution: Dilute 1:100 in Hexane for GC-MS injection.

B. GC-MS Identification Parameters

To validate the identity, compare the Retention Index (RI) and Mass Spectrum against standards.[1]

| Column Type | Retention Index (RI) | Key Mass Fragments (m/z) |

| DB-5 (Non-polar) | 1213 - 1273 | 122 (Base Peak), 107 , 164 (Molecular Ion) |

| DB-Wax (Polar) | ~1659 | 122, 43 (Acetyl group) |

Interpretation:

-

m/z 122: Represents the loss of the acetyl group (ketene loss), leaving the 4-ethylphenol cation.[1]

-

m/z 107: Further loss of the methyl group from the ethyl chain.[1]

Biological & Industrial Significance[1][4][5][7]

-

Chemotaxonomy: In bryology, the presence of this compound helps distinguish Leptolejeunea species from other liverworts, which typically produce terpenoids or bibenzyls.[1]

-

Agarwood Quality Grading: High-quality "Kyara" or resinous agarwood is often characterized by complex fermentation notes.[1] The presence of phenolic esters like this compound contributes to the "animalic" or "medicinal" complexity valued in perfumery.[1]

-

Flavor Precursor: Its identification in roasted cocoa suggests it is a stable end-product of thermal processing, relevant for developing "roasted" flavor additives.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] this compound | C10H12O2 | CID 76731.[1] PubChem Compound Summary. [Link]

-

Norsuzieana, B. A. L. (2009).[1][2] Analysis of Volatile Compound of Gaharu Oil Composition via Solid Phase Micro Extraction (SPME). University Malaysia Pahang.[1][2] [Link]

-

Torbati, S., et al. (2016).[1] Essential Oil from Flowers and Leaves of Elaeagnus Angustifolia (Elaeagnaceae): Composition, Radical Scavenging and General Toxicity Activities. Advanced Pharmaceutical Bulletin. [Link]

-

Manju, C. N., et al. (2022).[1][6] GC-MS Analysis of a Fragrant Epiphyllous Liverwort Leptolejeunea balansae from Western Ghats, India. International Journal of Botany Studies. [Link]

-

Hashim, P., et al. (2020).[1][5] Towards Higher Oil Yield and Quality of Essential Oil Extracted from Aquilaria malaccensis Wood via the Subcritical Technique. Molecules. [Link]

Sources

- 1. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. umpir.ump.edu.my [umpir.ump.edu.my]

- 3. Essential Oil from Flowers and Leaves of Elaeagnus Angustifolia (Elaeagnaceae): Composition, Radical Scavenging and General Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. Towards Higher Oil Yield and Quality of Essential Oil Extracted from Aquilaria malaccensis Wood via the Subcritical Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile Variation of Theobroma cacao Malvaceae L. Beans Cultivated in Taiwan Affected by Processing via Fermentation and Roasting - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Solvent Selection Guide: 4-Ethylphenyl Acetate

[1][2]

Executive Summary

This compound (CAS: 3245-23-6) is a lipophilic aromatic ester predominantly used in the flavor and fragrance industry and as an intermediate in organic synthesis (e.g., Suzuki-Miyaura cross-coupling).[1][2][3] Its solubility behavior is governed by its hydrophobic ethyl-substituted phenyl ring and the polarizable ester functionality.[1]

Key Solubility Characteristics:

-

Primary Solvency: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Ethanol, Ethyl Acetate).

-

Hydrophobicity: Practically insoluble in water (<1 g/L), necessitating organic co-solvents or surfactants for aqueous formulations.[1]

-

Green Chemistry: Compatible with bio-based solvents like Ethyl Lactate and Limonene.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1]

| Property | Value | Implication for Solubility |

| Molecular Weight | 164.20 g/mol | Small molecule; rapid dissolution kinetics in favorable solvents.[1][4] |

| Physical State | Colorless Liquid | Miscibility is the primary dissolution mechanism rather than crystal lattice energy disruption.[1][4] |

| LogP (Octanol/Water) | ~2.6 (Predicted) | Moderate lipophilicity.[1][4] Prefers organic phases in liquid-liquid extraction.[1] |

| Boiling Point | 226–233°C | High boiling point makes it a "heavy" component in solvent evaporation processes.[1][4] |

| Hansen Parameters (Est.) | Affinity for solvents with moderate dispersion and weak hydrogen bonding forces.[4] |

Solubility Landscape

The following data synthesizes predicted values and experimental observations. Note that while 4-EPA is a liquid, "solubility" here refers to miscibility limits or saturation concentrations in non-ideal mixtures.[1]

Solvent Class Compatibility

Class A: Polar Aprotic (High Solubility) [1]

-

Solvents: DMSO, DMF, Acetonitrile.

-

Mechanism: Dipole-dipole interactions between the solvent and the ester carbonyl group stabilize the solute.[1]

-

Application: Ideal for reaction media (e.g., nucleophilic substitutions) where high concentration is required.[1]

Class B: Polar Protic (Moderate to High Solubility) [1]

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: The ester oxygen can accept hydrogen bonds, but the hydrophobic ethylphenyl tail limits solubility in highly structured protic solvents like water. Short-chain alcohols disrupt this less than water.[1]

-

Data Insight: Predicted solubility in Ethanol is ~228 g/L, making it an excellent carrier for fragrance formulations.

Class C: Non-Polar/Weakly Polar (Variable)

-

Solvents: Hexane, Toluene, Ethyl Acetate.

-

Mechanism: Dominated by Van der Waals (dispersion) forces.[1]

-

Observation: While miscible with Toluene and Ethyl Acetate, solubility in aliphatic hydrocarbons (Hexane) can be non-linear due to the polarity contrast of the ester group.

Quantitative Solubility Data (Reference)

Values are computational estimates based on molecular topology and should be validated experimentally for critical saturation points.

| Solvent | Solubility (g/L at 25°C) | Application Context |

| DMSO | >1000 (Miscible) | Stock solutions for biological assays.[1][4] |

| Ethanol | ~228 | Fragrance/Flavor concentrates.[1][4][3] |

| Ethyl Acetate | ~197 | Extraction solvent (Organic phase).[1][4][3] |

| Toluene | ~85 | Reaction solvent for high-temp synthesis.[1][4] |

| Hexane | ~16.5* | Crystallization anti-solvent (low solubility).[1][4] |

| Water | < 0.6 | Aqueous waste phase (minimal loss).[1][4][3] |

*Note: Low hexane solubility suggests it can be used as an anti-solvent to precipitate impurities or crystallize derivatives, despite 4-EPA being a liquid.[1][4]

Experimental Protocols

Protocol: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To determine the precise solubility limit of 4-EPA in a specific solvent for formulation stability.

Reagents: this compound (Pure), Target Solvent (HPLC Grade).[1]

-

Preparation: Add 5 mL of the target solvent to a 20 mL scintillation vial.

-

Saturation: Add 4-EPA dropwise while vortexing until a persistent second phase (droplets) or turbidity appears.

-

Equilibration: Place the vial in a thermostatic shaker at 25°C for 24 hours.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification:

Protocol: Liquid-Liquid Extraction (Purification)

Context: Removing 4-EPA from an aqueous reaction mixture.

-

Biphasic Setup: Add the aqueous mixture containing 4-EPA to a separatory funnel.

-

Solvent Addition: Add Ethyl Acetate (1:1 volume ratio relative to aqueous phase).[1] Rationale: High solubility (197 g/L) and favorable partition coefficient.

-

Extraction: Shake vigorously for 2 minutes; vent frequently. Allow phases to separate.

-

Collection: Collect the upper organic layer.[1]

-

Repeat: Perform two additional extractions with fresh Ethyl Acetate.

-

Drying: Dry combined organic layers over Anhydrous Magnesium Sulfate (

) to remove residual water.[1]

Visualization: Solvent Selection Workflows

Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent based on the intended application (Reaction, Extraction, or Analysis).

Caption: Decision matrix for selecting solvents based on thermodynamic requirements and process goals.

Mechanistic Extraction Workflow

Visualizing the partitioning logic during purification.

Caption: Workflow demonstrating the isolation of 4-EPA using hydrophobicity-driven liquid-liquid extraction.

Applications in R&D

Green Solvent Alternatives

For formulations requiring eco-friendly profiles (e.g., cosmetic or food additives), replace traditional solvents with:

-

Ethyl Lactate: A bio-based ester with similar polarity to Ethyl Acetate but higher boiling point.[1]

-

Limonene: A terpene solvent useful for degreasing or non-polar dissolution, though solubility may be lower than in aromatic solvents.

Chromatography Optimization

When analyzing 4-EPA via HPLC:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved from [Link]

-

The Good Scents Company. Ethyl Phenyl Acetate and Analogs: Flavor and Fragrance Data. Retrieved from [Link][1]

-

Scent.vn. Solubility Data for this compound (Predicted Models). Retrieved from [Link][1][5][6][7]

Sources

- 1. This compound | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3245-23-6: this compound | CymitQuimica [cymitquimica.com]

- 3. scent.vn [scent.vn]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. jeolusa.com [jeolusa.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 3245-23-6 [chemicalbook.com]

Thermal Stability and Degradation of 4-Ethylphenyl Acetate

Technical Guide for Pharmaceutical and Chemical Research

Executive Summary

4-Ethylphenyl acetate (CAS 3245-23-6) is a phenolic ester widely utilized as a chemical intermediate in the synthesis of pharmaceutical actives (e.g., RORγ inhibitors) and as a high-value flavorant.[1] While generally stable under ambient conditions, it exhibits distinct degradation profiles under thermal and hydrolytic stress. This guide details the physicochemical boundaries of the molecule, delineating its primary degradation pathways: hydrolysis (cleavage to 4-ethylphenol), benzylic oxidation (formation of acetophenone derivatives), and Fries rearrangement (thermal isomerization).

Physicochemical Profile & Stability Baseline

Understanding the intrinsic properties of this compound is prerequisite to predicting its behavior in formulation and storage.

| Property | Value | Stability Implication |

| CAS Number | 3245-23-6 | Unique identifier for regulatory tracking.[1] |

| Molecular Weight | 164.20 g/mol | Moderate volatility; amenable to GC-MS analysis.[1] |

| Boiling Point | 226–233 °C | High thermal headroom for processing, but risk of rearrangement near BP. |

| Flash Point | ~99 °C | Combustible; requires standard safety protocols during heating. |

| LogP | 2.6 | Lipophilic; partitions into lipid bilayers; low aqueous solubility retards spontaneous hydrolysis but accelerates in emulsions. |

| pKa (Conjugate) | ~10 (4-Ethylphenol) | The phenoxide leaving group is stabilized, making this ester more labile to base hydrolysis than aliphatic esters. |

Degradation Mechanisms

The degradation of this compound is not a singular event but a competition between three distinct mechanistic pathways depending on environmental conditions (pH, Oxygen, Temperature).

Pathway A: Hydrolysis (Moisture-Driven)

Like all phenolic esters, this compound is susceptible to nucleophilic acyl substitution.[1]

-

Mechanism: Water or hydroxide ions attack the carbonyl carbon. The reaction is irreversible under basic conditions due to the ionization of the resulting phenol.

-

Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solutions. The 4-ethyl group is weakly electron-donating, which slightly destabilizes the transition state compared to phenyl acetate, theoretically retarding hydrolysis rates, yet it remains significantly faster than alkyl acetates.

-

Critical Control: pH < 5.0 minimizes hydrolysis; pH > 8.0 induces rapid degradation.

Pathway B: Benzylic Oxidation (Aerobic/Radical-Driven)

The ethyl group at the para position contains benzylic hydrogens (

-

Mechanism: Radical abstraction of a benzylic hydrogen followed by oxygen insertion forms a hydroperoxide intermediate. This decomposes to 1-(4-acetoxyphenyl)ethanol and eventually 4-acetoxyacetophenone .[1]

-

Trigger: Exposure to light (UV), transition metals (Fe, Cu), or radical initiators during storage.

Pathway C: Thermal Fries Rearrangement (High Energy)

At temperatures approaching its boiling point (>150°C) or under Lewis acid catalysis (e.g., in synthetic workflows involving AlCl₃), the acetyl group migrates from the oxygen to the aromatic ring.

-

Product: 5-Ethyl-2-hydroxyacetophenone (Ortho-migration is favored due to the para position being blocked by the ethyl group).[1]

-

Relevance: This is a common impurity source during high-temperature distillation or purification.[1]

Visualization: Degradation Pathways

Caption: Primary degradation vectors for this compound under hydrolytic, oxidative, and thermal stress.[1]

Experimental Protocols for Stability Assessment

To validate the stability of this compound in a specific matrix, the following self-validating protocols are recommended.

Protocol 1: Accelerated Thermal Stress (Arrhenius Model)

Objective: Determine the shelf-life and activation energy (

-

Preparation: Dissolve this compound at 1 mg/mL in the target solvent (e.g., formulation vehicle).

-

Aliquot: Split into 20 sealed, headspace-free glass vials (amber to prevent photo-oxidation).

-

Incubation: Store 5 vials each at 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Remove one vial from each temperature point at Days 1, 3, 7, 14, and 28. Quench immediately by cooling to 4°C.

-

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 10-90% B over 15 min.[1]

-

Detection: 254 nm (aromatic ring) and 210 nm (carbonyl).

-

Quantification: Plot

vs. Time. A straight line indicates first-order kinetics.[1] Use slopes (

-

Protocol 2: Oxidative Susceptibility Screening

Objective: Assess the risk of benzylic oxidation during processing.

-

Control: this compound in degassed methanol (Inert atmosphere).

-

Test: this compound in methanol sparged with air.

-

Stress: Add 0.1 mol% AIBN (radical initiator) to both. Heat to 50°C for 4 hours.

-

Validation: Analyze via GC-MS.

-

Look for: Peak at M+14 (Carbonyl formation) or M+16 (Hydroxyl formation) relative to parent.

-

Result: If Test sample shows peaks absent in Control, the formulation requires antioxidants (e.g., BHT, Tocopherol).

-

Visualization: Experimental Logic Flow

Caption: Step-by-step workflow for isolating and identifying degradation modes.

Storage and Handling Recommendations

Based on the degradation mechanisms identified:

-

Moisture Control: Store in tightly sealed containers with desiccants. The phenolic ester bond is the primary weak point; exclusion of moisture prevents hydrolysis.

-

Headspace Management: To prevent benzylic oxidation, flush storage containers with nitrogen or argon.

-

Temperature: Store below 25°C. Avoid bulk heating above 100°C unless under inert atmosphere to prevent rearrangement.

-

Material Compatibility: Avoid storage in containers with traces of rust (Iron oxides) or transition metals, which catalyze benzylic oxidation. Type I Glass or Stainless Steel 316 is recommended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76731, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

-

Nottebohm, M., et al. (2012). Hydrolysis of Phenyl Acetate: Kinetics and Tracer Applications. (Contextual reference for phenolic ester hydrolysis kinetics). Stanford Geothermal Program. Retrieved from [Link]

Sources

4-Ethylphenyl Acetate: From Fermentation Marker to Flavor Scaffold

The following technical guide details the chemical identity, biosynthetic origins, and industrial significance of 4-Ethylphenyl acetate , a critical volatile ester bridging the worlds of fermentation spoilage and desirable flavor complexity.

An In-Depth Technical Guide for Research & Development

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 3245-23-6) is a volatile aromatic ester that serves as a pivotal biomarker in both enology and food chemistry. Chemically, it is the acetate ester of 4-ethylphenol. Its sensory profile is a study in duality: while its precursor (4-ethylphenol) is the primary agent of "Brett" spoilage in wine (smelling of band-aids and horse stables), the esterification to this compound softens this profile, introducing notes of honey, cocoa, and sweet floral balsam .

In drug development and chemical ecology, it represents a model for phenolic detoxification , where biological systems mask reactive phenols by capping the hydroxyl group with an acetate moiety.

Physiochemical Profile

| Property | Specification |

| IUPAC Name | (4-ethylphenyl) acetate |

| Common Synonyms | p-Ethylphenyl acetate; 4-Ethylphenol acetate |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Sweet, honey-like, cocoa, balsamic, slightly animalic |

| LogP (Octanol/Water) | ~2.6 (Lipophilic, membrane-permeable) |

| Boiling Point | 226°C (at 760 mmHg) |

| Solubility | Soluble in ethanol, dipropylene glycol; insoluble in water |

Part 2: Discovery & Historical Context

Unlike pharmaceutical actives discovered through targeted screening, This compound was identified during the "Golden Age" of flavor chromatography (1960s–1980s). Its history is inextricably linked to the analysis of complex fermentation matrices.

The Enological Context (The "Brett" Era)

In the mid-20th century, enologists struggled to characterize the "spoilage" character of wines infected by the yeast Brettanomyces bruxellensis. While 4-ethylphenol was identified as the primary culprit (the "stable" smell), researchers using early Gas Chromatography-Mass Spectrometry (GC-MS) noted that older, "bretted" wines often developed a sweeter, less harsh complexity.

-

Identification: this compound was identified as the metabolic product of the yeast's attempt to detoxify the phenol.

-

Significance: It proved that Brettanomyces activity wasn't purely destructive; the ratio of 4-ethylphenol to this compound became a metric for the "age" and metabolic state of the infection.

The Cocoa Roasting Revelation

In the 1990s and 2000s, food chemists analyzing the volatile fraction of roasted cocoa beans (Theobroma cacao) isolated this compound as a key contributor to the "honey-roast" note in high-quality chocolate.

-

Mechanism: Unlike wine (enzymatic), its formation in cocoa is often thermally driven or a product of fermentation precursors reacting during the roasting phase (optimal formation observed at ~160°C).

Part 3: Biosynthetic Pathways & Mechanism

For researchers, the value of this compound lies in its biosynthetic pathway. It is the endpoint of the Hydroxycinnamic Acid Decarboxylation-Reduction-Esterification route.

The "Brett" Pathway (Enzymatic)

In Brettanomyces and certain Lactobacillus species, the pathway begins with p-Coumaric acid (a ubiquitously present plant cell wall component).

-

Decarboxylation: Phenolic Acid Decarboxylase (PAD) converts p-Coumaric acid to 4-Vinylphenol .

-

Reduction: Vinylphenol Reductase (VPR) reduces the vinyl group to an ethyl group, forming 4-Ethylphenol .

-

Esterification: An Alcohol Acetyltransferase (AAT) or a specific phenolic esterase transfers an acetyl group from Acetyl-CoA to the phenol. This step is crucial: it increases volatility but decreases the polarity and reactivity of the phenol.

Visualization: The Metabolic Flow

The following diagram illustrates the conversion from plant precursor to the acetate ester.

Caption: The enzymatic conversion of p-Coumaric acid to this compound within a fermentation matrix. The final esterification step masks the harsh phenolic character.

Part 4: Synthesis & Experimental Protocols

For researchers requiring high-purity standards for GC-MS calibration or flavor recombination studies, chemical synthesis is preferred over extraction due to yield efficiency.

Laboratory Synthesis Protocol (Acetylation)

Objective: Synthesize this compound from 4-Ethylphenol.

Reagents:

-

4-Ethylphenol (>98% purity)

-

Acetic Anhydride (Excess)

-

Pyridine (Catalyst/Base) or Sodium Acetate

-

Dichloromethane (Solvent)

Workflow:

-

Preparation: Dissolve 0.1 mol of 4-Ethylphenol in 50 mL of dry Dichloromethane in a round-bottom flask.

-

Addition: Add 0.12 mol of Acetic Anhydride slowly under stirring.

-

Catalysis: Add catalytic amount of Pyridine (or Triethylamine). Note: The reaction is exothermic.[1]

-

Reflux: Heat to mild reflux (40°C) for 2 hours to ensure complete conversion.

-

Quenching: Pour mixture into ice water to hydrolyze excess anhydride.

-

Extraction: Wash the organic layer with dilute HCl (to remove pyridine), then NaHCO₃ (to remove acetic acid), and finally brine.

-

Purification: Dry over MgSO₄ and concentrate via rotary evaporation. Purify via vacuum distillation (bp ~110°C at 10 mmHg).

Quality Control (Self-Validating System)

-

GC-MS Confirmation: The mass spectrum must show a molecular ion peak at m/z 164 .

-

Fragment Ions: Look for m/z 122 (loss of ketene, [M-42]⁺) which corresponds to the 4-ethylphenol cation, confirming the acetate structure.

Part 5: Applications in R&D and Industry

Flavor & Fragrance Development

Flavorists use this compound to reconstruct "Dark" profiles :

-

Honey Reconstitution: It provides the deep, waxy, animalic note found in buckwheat honey.

-

Chocolate: Used to boost the "roasted" character in synthetic chocolate flavors.

-

Dosage: Extremely potent. Typical usage levels are in the ppm (parts per million) range. Excess leads to "phenolic" off-notes.

Analytical Marker for Fermentation Quality

In wine analysis, the compound serves as a forensic marker.

-

High 4-Ethylphenol / Low Acetate: Indicates an active, unchecked Brettanomyces infection.

-

High Acetate: Suggests an older infection or a specific strain capability.

-

Protocol: Solid Phase Microextraction (SPME) followed by GC-MS is the gold standard for detection in wine matrices.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76731, this compound. [Link]

-

The Good Scents Company. this compound: Odor and Flavor Profile. [Link]

-

NIST Chemistry WebBook. this compound Mass Spectrum and Retention Indices. [Link]

-

MDPI (Fermentation). Evolution of Brettanomyces bruxellensis During Secondary Fermentation. (Discusses the phenolic pathway). [Link]

-

ResearchGate. Identification of Volatile Compounds in Roasted Cocoa Beans. (Identifies this compound as a roasting marker). [Link]

Sources

Biological Activity and Metabolic Fate of 4-Ethylphenyl Acetate: A Technical Guide

Executive Summary

4-Ethylphenyl acetate (CAS: 3245-23-6) is a phenolic ester primarily recognized for its potent sensory properties and its role as a metabolic marker in microbial fermentation. Unlike its isomer ethyl phenylacetate (which conveys sweet, honey-like notes), this compound is characterized by animalic, phenolic, and "barnyard" descriptors, largely due to its rapid enzymatic hydrolysis into 4-ethylphenol .

This guide details the biological activity of this compound, focusing on its interaction with olfactory receptors, its enzymatic metabolic fate, and its synthesis by spoilage yeasts (Brettanomyces/Dekkera). It serves as a critical reference for researchers investigating volatile phenols, flavor chemistry, and microbial metabolism.

Chemical Identity and Distinctions

Researchers must rigorously distinguish this compound from its structural isomers to ensure experimental validity.

| Property | This compound | Ethyl Phenylacetate |

| Structure | Phenolic Ester (Phenol ring - O - CO - CH₃) | Carboxylate Ester (Phenol ring - CH₂ - CO - O - CH₂CH₃) |

| CAS Number | 3245-23-6 | 101-97-3 |

| Primary Odor | Phenolic, animalic, barnyard, ink | Sweet, honey, floral, tobacco |

| Metabolic Precursor | 4-Ethylphenol | Phenylacetic acid |

| Biological Role | Microbial spoilage marker (Brettanomyces) | Fermentation byproduct (Saccharomyces) |

Metabolic Pathways and Microbial Synthesis

The biological activity of this compound is inextricably linked to the metabolism of Brettanomyces bruxellensis (and related Dekkera species). It is not a primary metabolite but a secondary product of the detoxification of hydroxycinnamic acids.

The "Brett" Pathway

In wine and fermented beverages, Brettanomyces converts environmental p-coumaric acid into volatile phenols. This compound is formed via the esterification of 4-ethylphenol, a reaction catalyzed by acetyltransferases. This esterification is often reversible; esterases can hydrolyze the acetate back to the free phenol.

Mechanism of Action

-

Decarboxylation: Cinnamate decarboxylase converts p-coumaric acid to 4-vinylphenol.

-

Reduction: Vinylphenol reductase reduces 4-vinylphenol to 4-ethylphenol.

-

Esterification: Alcohol acetyltransferases (AATs) acetylate 4-ethylphenol to form This compound .

Visualization: The Brettanomyces Metabolic Flow

Figure 1: Metabolic pathway of this compound synthesis and hydrolysis in Brettanomyces yeast.

Enzymatic Hydrolysis and Biological Fate

The primary "biological activity" of this compound in mammalian and microbial systems is its susceptibility to hydrolysis by Carboxyl Esterases (EC 3.1.1.1) .

Substrate Specificity

Like p-nitrophenyl acetate (a standard esterase substrate), this compound contains a phenolic leaving group. This makes it a highly reactive substrate for esterases found in:

-

Human Serum: Butyrylcholinesterase and paraoxonase.

-

Liver Microsomes: Carboxylesterases (CES1).

-

Microbial Cytosol: Non-specific esterases.

Toxicological Implication

The hydrolysis reaction releases 4-ethylphenol , a compound with known cytotoxicity and antimicrobial properties. Therefore, this compound acts effectively as a "prodrug" or delivery system for 4-ethylphenol.

Reaction:

Visualization: Hydrolytic Mechanism

Figure 2: Enzymatic hydrolysis mechanism of this compound by serine esterases.

Sensory Biology: Olfactory Receptor Activation

This compound is a potent odorant with a low detection threshold. Its sensory biology is governed by the activation of specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.[1]

Receptor Specificity

While specific deorphanization studies for the acetate are rare compared to the phenol, structural homology suggests interaction with receptors sensitive to p-cresol and 4-ethylphenol.

-

Target Receptors: OR9Q2 and OR51E2 (known to bind structurally related 4-methylphenol and alkyl phenols).

-

Mechanism: The hydrophobic ethylphenyl moiety binds to the receptor pocket (transmembrane domains TM3, TM5, TM6), triggering a cAMP-mediated signal transduction cascade.

Experimental Protocols

Protocol: In Vitro Esterase Hydrolysis Assay

This protocol validates the biological stability of this compound and measures the rate of conversion to its active phenolic form.

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4.

-

Purified Porcine Liver Esterase (PLE) or Human Serum Albumin (HSA).

-

This compound (dissolved in DMSO, 10 mM stock).

-

Acetonitrile (stop solution).

Methodology:

-

Preparation: Dilute PLE to 1 U/mL in PBS.

-

Incubation: Add this compound (final conc. 100 µM) to the enzyme solution. Maintain at 37°C.

-

Sampling: At T=0, 5, 10, 30, and 60 minutes, withdraw 100 µL aliquots.

-

Quenching: Immediately add 100 µL ice-cold acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 min.

-

Analysis: Analyze supernatant via HPLC-UV (280 nm).

-

Mobile Phase: Water/Acetonitrile (gradient 10% to 90%).

-

Detection: Monitor disappearance of Acetate (RT ~8 min) and appearance of Phenol (RT ~5 min).

-

Protocol: GC-MS Quantification in Biological Media

To detect this compound in microbial cultures or fermentation broths.

Extraction:

-

Take 5 mL of sample.

-

Add internal standard (e.g., 3,4-dimethylphenol).

-

Perform Liquid-Liquid Extraction (LLE) using 2 mL Diethyl Ether/Hexane (1:1).

-

Vortex for 1 min, centrifuge, and collect organic layer.

GC-MS Parameters:

-

Column: DB-WAX or equivalent polar column (30m x 0.25mm).

-

Carrier Gas: Helium, 1 mL/min.

-

Temp Program: 40°C (5 min)

230°C at 10°C/min. -

SIM Mode: Monitor ions 107 (base peak for ethylphenol moiety) and 164 (molecular ion).

Summary of Biological Properties[2][3][4][5][6]

| Activity Type | Description | Key Mediator |

| Sensory | "Barnyard", "Band-aid", "Animal" odor | Olfactory Receptors (OR9Q2 homologues) |

| Metabolic | Precursor to 4-ethylphenol | Carboxyl Esterases (CES) |

| Microbial | Spoilage marker in wine/beer | Brettanomyces Acetyltransferases |

| Toxicity | Cytotoxic at high concentrations (via hydrolysis) | 4-Ethylphenol |

References

-

Chatonnet, P., et al. (1992). The Origin of Ethylphenols in Wines. Journal of the Science of Food and Agriculture. Link

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

-

Li, J., et al. (2025). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. Foods (MDPI). Link

-

Suarez, R., et al. (2007). The production of ethylphenols in wine by yeasts of the genera Brettanomyces and Dekkera: A review. Food Chemistry. Link

-

Wang, T., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Pharmaceutics. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Ethylphenyl Acetate

Executive Summary

This guide details the protocol for synthesizing 4-Ethylphenyl acetate (CAS: 3245-23-6) from 4-ethylphenol . This transformation is a classic nucleophilic acyl substitution (esterification). While simple in theory, the specific challenge with phenols—as opposed to aliphatic alcohols—lies in their lower nucleophilicity and the susceptibility of the aromatic ring to oxidation.

This protocol utilizes the Acetic Anhydride/Pyridine method.[1] This system is chosen for its robustness, high conversion rates (>95%), and the dual role of pyridine as both a solvent and a nucleophilic catalyst.

Key Application: this compound is a vital intermediate in organic synthesis and a functional fragrance ingredient (sweet, anisic, fruity notes).[2]

Mechanistic Logic & Strategic Design

The "Why" Behind the Reagents

-

Acetic Anhydride (

): Selected over acetyl chloride for ease of handling and milder reaction byproducts (acetic acid vs. HCl gas). -

Pyridine: Acts as the Nucleophilic Catalyst . It attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is far more electrophilic than the anhydride itself, facilitating rapid attack by the sterically hindered or electron-poor phenol oxygen.

-

Base Wash (Workup): The crude mixture will contain unreacted phenol. Phenols are weak acids (

). Washing with NaOH converts unreacted phenol into water-soluble sodium phenoxide, effectively partitioning it into the aqueous phase and purifying the organic product layer.

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle showing the activation of acetic anhydride by pyridine, enabling efficient esterification.

Materials & Safety Profile

Safety Warning: Acetic anhydride is lachrymatory and corrosive. Pyridine is toxic and has a noxious odor; all operations must be performed in a fume hood.

| Component | Role | MW ( g/mol ) | Density (g/mL) | Equiv. | Boiling Point |

| 4-Ethylphenol | Substrate | 122.17 | 0.99 | 1.0 | 218 °C |

| Acetic Anhydride | Reagent | 102.09 | 1.08 | 1.2 - 1.5 | 139.8 °C |

| Pyridine | Solvent/Cat | 79.10 | 0.98 | Solvent Vol. | 115 °C |

| This compound | Product | 164.20 | 1.03 | - | 226 °C |

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 12.2 g (100 mmol) of 4-ethylphenol.

-

Solvation: Add 25 mL of Pyridine . Stir until the phenol is completely dissolved.

-

Note: The solution may turn slightly yellow; this is normal.

-

-

Cooling: Place the RBF in an ice-water bath (

).-

Causality: The reaction between pyridine and acetic anhydride is exothermic. Controlling the initial temperature prevents "runaway" side reactions or color degradation.

-